(Z)-5-amino-N'-hydroxy-1-(p-tolyl)-1H-pyrazole-4-carboximidamide
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Overview
Description
(Z)-5-amino-N’-hydroxy-1-(p-tolyl)-1H-pyrazole-4-carboximidamide is a complex organic compound with a unique structure that includes a pyrazole ring substituted with an amino group, a hydroxy group, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-amino-N’-hydroxy-1-(p-tolyl)-1H-pyrazole-4-carboximidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable carbonyl compounds, followed by functional group modifications to introduce the amino, hydroxy, and p-tolyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency, with careful control of reaction parameters and purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
(Z)-5-amino-N’-hydroxy-1-(p-tolyl)-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-amino-N’-hydroxy-1-(p-tolyl)-1H-pyrazole-4-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms .
Medicine
In medicine, (Z)-5-amino-N’-hydroxy-1-(p-tolyl)-1H-pyrazole-4-carboximidamide is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have activity against certain diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (Z)-5-amino-N’-hydroxy-1-(p-tolyl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with various substituents, such as:
- 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxamide
- 5-hydroxy-1-(p-tolyl)-1H-pyrazole-4-carboximidamide
- 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
What sets (Z)-5-amino-N’-hydroxy-1-(p-tolyl)-1H-pyrazole-4-carboximidamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both amino and hydroxy groups on the pyrazole ring allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C11H13N5O |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-amino-N'-hydroxy-1-(4-methylphenyl)pyrazole-4-carboximidamide |
InChI |
InChI=1S/C11H13N5O/c1-7-2-4-8(5-3-7)16-11(13)9(6-14-16)10(12)15-17/h2-6,17H,13H2,1H3,(H2,12,15) |
InChI Key |
FALYBXQYTQDIHR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)/C(=N/O)/N)N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=NO)N)N |
Origin of Product |
United States |
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